![molecular formula C11H8BrNO B1342912 2-(3-Bromophenoxy)pyridine CAS No. 92545-83-0](/img/structure/B1342912.png)
2-(3-Bromophenoxy)pyridine
Overview
Description
2-(3-Bromophenoxy)pyridine is a chemical compound that has gained significant attention in various fields of research and industry due to its unique physical and chemical properties. It has a molecular weight of 250.091 Da .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenoxy)pyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
2-(3-Bromophenoxy)pyridine is a solid substance . It has a molecular weight of 250.091 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Scientific Research Applications
Acid Site Generation on Silica Surfaces
2-(3-Bromophenoxy)pyridine plays a role in studying the acidic properties of silica when doped with various cations. This includes investigating Brønsted and Lewis acid sites, crucial for understanding catalytic processes and material properties. For example, pyridine adsorption on silica doped with different cations like Sc3+, Mg2+, Fe2+, Fe3+, Zn2+, Al3+, and Ga3+ generates Lewis acid sites. This is attributed to the presence of coordinatively unsaturated dopant cations on the silica surface, aligning with Pauling's electrostatic bond strength rules. Additionally, Brønsted acid sites are observed in some cases, aiding in understanding catalytic behaviors on silica surfaces (Connell & Dumesic, 1987).
Catalysis in Chemical Reactions
2-(3-Bromophenoxy)pyridine derivatives have applications in catalysis. For instance, the hybrid catalysts, pyridine modified molybdovanadophosphates, are used in the hydroxylation of benzene to phenol. The presence of pyridine significantly boosts catalytic activities, likely due to the electronic interaction between pyridine and heteropolyacid. This finding is vital in understanding and enhancing catalytic processes in organic syntheses (Leng et al., 2008).
Synthesis of Complex Organic Molecules
2-(3-Bromophenoxy)pyridine is used in the synthesis of various organic molecules. For instance, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines involves an iodine-mediated cyclization step, demonstrating its role in constructing complex organic structures (Kobayashi et al., 2009).
Quantum Structure-Activity Relationship Modelling
2-(3-Bromophenoxy)pyridine derivatives are subjects in quantum structure-activity relationship (QSAR) modelling. This research aids in predicting biological activities against various pathogens, contributing to drug discovery and medicinal chemistry. For example, studies on N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (IPA) derivatives provided insights into their activities against Mycobacterium tuberculosis, indicating the scope of these compounds in developing novel therapeutics (Abdullahi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research applications , suggesting it may interact with proteins or other biomolecules.
Biochemical Pathways
For instance, pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin and nicotinamide), which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Pharmacokinetics
Its physical properties such as its solid state and melting point (63-64° c) suggest that it may have specific pharmacokinetic characteristics .
Action Environment
It’s known that it should be stored at room temperature, suggesting that temperature may affect its stability .
properties
IUPAC Name |
2-(3-bromophenoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIVVAAUANDIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616367 | |
Record name | 2-(3-Bromophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)pyridine | |
CAS RN |
92545-83-0 | |
Record name | 2-(3-Bromophenoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.